tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
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Description
Tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of tert-butyl carbamates that have been synthesized and studied for their potential applications in organic synthesis and pharmaceutical development. The compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which is in turn connected to a 1-methylpyrrolidin-3-yl moiety.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the protection of amino groups and the formation of carbamate esters. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, the synthesis of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate has been achieved starting from itaconic acid ester through a seven-step process that includes esterification, Boc protection, and other steps, demonstrating the complexity and versatility of these synthetic routes .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments, which provide detailed information about the connectivity and spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, making them valuable building blocks in organic synthesis. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can participate in asymmetric Mannich reactions to produce chiral amino carbonyl compounds , and they can be involved in Cu(I)-catalyzed [3+2] cycloadditions to form complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and applications in synthesis. For example, the tert-butyl group provides steric bulk, which can affect the reactivity and selectivity of the carbamate in chemical reactions. The carbamate group itself is a versatile functional group that can be deprotected or transformed into other functional groups, depending on the synthetic requirements .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYKTCDODPVPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634883 |
Source
|
Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
CAS RN |
748184-01-2 |
Source
|
Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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